molecular formula C6H11ClO B1455602 2-(2-Chloroethyl)oxolane CAS No. 80506-21-4

2-(2-Chloroethyl)oxolane

Cat. No.: B1455602
CAS No.: 80506-21-4
M. Wt: 134.6 g/mol
InChI Key: QHYBFPVFYFQIDQ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)oxolane is a chemical compound with the molecular formula C6H11ClO and a molecular weight of approximately 134.05 g/mol . It is characterized by an oxolane (tetrahydrofuran) ring substituted with a 2-chloroethyl chain, a structure that makes it a valuable intermediate in organic synthesis . The compound is related to a class of synthetically useful molecules, such as those accessed via Rh-catalyzed coupling reactions, which are employed to build complex molecular architectures containing substituted tetrahydrofuran moieties . These structures are of significant interest in medicinal and natural product chemistry. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling. The compound is typically shipped and stored under controlled conditions to ensure stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYBFPVFYFQIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80506-21-4
Record name 2-(2-chloroethyl)oxolane
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Synthetic Methodologies and Strategies for 2 2 Chloroethyl Oxolane and Analogues

Direct Synthesis Approaches to the Oxolane Ring System

The formation of the tetrahydrofuran (B95107) ring, the central structural motif of 2-(2-Chloroethyl)oxolane, is a well-established area of organic synthesis. Various methods have been developed, ranging from classical cyclization reactions to modern stereoselective techniques that allow for precise control over the three-dimensional arrangement of atoms.

Cyclization Reactions for Tetrahydrofuran Formation

The construction of the tetrahydrofuran (THF) ring often relies on intramolecular cyclization reactions, where a linear precursor molecule is induced to form the five-membered ether ring. These reactions are typically governed by the principles of ring-closure kinetics, with 5-exo-trig cyclizations being particularly favored.

A primary and classical approach involves the intramolecular Williamson ether synthesis, which is a type of nucleophilic substitution. nih.gov This reaction typically uses a halo-alcohol or a diol derivative where one hydroxyl group is converted into a good leaving group (like a tosylate or halide). The remaining hydroxyl group then acts as a nucleophile, attacking the carbon with the leaving group to close the ring.

Other significant cyclization strategies include:

Oxidative Cyclization: Alkenols can be cyclized in the presence of an oxidizing agent and a catalyst. For example, palladium-catalyzed oxidative cyclization of γ-hydroxyalkenes can afford tetrahydrofuran products in good yields. nih.gov

Radical Cyclization: Methods involving the cyclization of radicals have also been employed to form the THF ring. rsc.org These reactions can be initiated by various radical initiators and proceed through a radical intermediate to form the cyclic ether.

Reductive Cyclization: Transition metal catalysts, such as those based on iron or nickel, can catalyze the reductive cyclization of 1,6-enynes to yield tetrahydrofuran derivatives. organic-chemistry.org

[3+2] Cycloaddition and Annulation Reactions: These powerful reactions build the THF ring by combining a three-atom component with a two-atom component in a single step. nih.govresearchgate.net For instance, rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides, which then undergo cycloaddition with alkenes to form the tetrahydrofuran ring. nih.gov

Cyclization MethodTypical PrecursorKey Reagents/CatalystsGeneral Principle
Intramolecular Williamson Ether SynthesisHalo-alcohols, DiolsBase (e.g., NaH)Intramolecular SN2 reaction of an alkoxide. nih.gov
Palladium-Catalyzed Oxidative Cyclizationγ-HydroxyalkenesPd(TFA)2/Pyridine, O2Wacker-type intramolecular cyclization. nih.gov
Radical CyclizationUnsaturated alcohols with a radical precursorRadical initiators (e.g., AIBN), Bu3SnH5-exo-trig cyclization of an oxygen-centered radical.
[3+2] CycloadditionDiazo compounds and aldehydes/alkenesRh(II) catalystsFormation and trapping of a carbonyl ylide intermediate. nih.gov

Stereoselective Synthesis of Substituted Oxolanes

Due to the importance of specific stereoisomers in biologically active molecules, considerable effort has been directed towards the stereoselective synthesis of substituted tetrahydrofurans. nih.gov These methods aim to control the relative and absolute configuration of stereocenters on the oxolane ring.

One powerful strategy is the Matteson homologation, which involves the reaction of chiral boronic esters with dihalomethanes. uni-saarland.de This sequence allows for the iterative and stereocontrolled construction of carbon chains with defined stereocenters. Subsequent intramolecular cyclization can then lead to highly substituted tetrahydrofurans with excellent stereoselectivity. uni-saarland.de

Multicomponent reactions also offer an efficient route to stereochemically complex oxolanes. For example, Roush developed a multicomponent synthesis based on allylsilane [3+2] annulations, which couples two different aldehydes to form a substituted tetrahydrofuran with high diastereoselectivity. nih.gov

Lewis acid-mediated ring contraction of larger rings, such as 1,3-dioxepins, can also provide access to stereodefined trisubstituted tetrahydrofurans. The choice of Lewis acid can influence which diastereomer is formed preferentially. nih.gov

Stereoselective MethodKey FeaturesReported Selectivity
Matteson HomologationUses chiral boronic esters for iterative chain extension followed by cyclization. uni-saarland.deProducts are often formed as single stereoisomers. uni-saarland.de
Allylsilane [3+2] AnnulationThree-step coupling of two different aldehydes with an allylboronate. nih.govHigh diastereoselectivity (>20:1 dr) has been reported. nih.gov
Lewis Acid-Mediated Ring ContractionRearrangement of larger heterocycles (e.g., 1,3-dioxepins) to form tetrahydrofurans. nih.govDiastereomeric ratio is dependent on the Lewis acid used (e.g., 30:1 dr with (iPrO)2TiCl2). nih.gov

Strategies for Introducing the 2-Chloroethyl Moiety

The introduction of the 2-chloroethyl group at the 2-position of the oxolane ring is a critical step in the synthesis of the target molecule. This is most commonly achieved by the chlorination of a precursor alcohol, 2-(2-hydroxyethyl)oxolane, also known as 2-(tetrahydrofuran-2-yl)ethanol.

Selective Chlorination Reactions of Hydroxyethyl-Substituted Oxolanes

The conversion of the primary alcohol in 2-(2-hydroxyethyl)oxolane to the corresponding chloride is a standard functional group transformation. A variety of reagents have been developed for this purpose, each with its own advantages regarding mildness, selectivity, and functional group tolerance.

Common chlorinating agents include:

Thionyl Chloride (SOCl₂): A widely used and effective reagent, often employed with a base like pyridine to neutralize the HCl byproduct. nih.gov The reaction mechanism can vary depending on the solvent, potentially proceeding with either retention or inversion of configuration. nih.gov

Appel Reaction: This reaction uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and a chlorine source like carbon tetrachloride (CCl₄). acs.org It is known for its mild conditions and is excellent for complex molecules, though it generates a stoichiometric amount of phosphine oxide byproduct. acs.org

Oxalyl Chloride or Vilsmeier-Haack type reagents: These reagents can activate the alcohol for nucleophilic attack by chloride. acs.org

Addition Reactions Leading to Chloroethyl Side Chains

An alternative to the direct chlorination of a pre-formed alcohol involves addition reactions to unsaturated precursors. For instance, an iron-catalyzed aminochlorination reaction has been developed for the direct synthesis of 2-chloroamines from unactivated alkenes. amazonaws.com A similar strategy could be envisioned where a molecule containing a vinyl group attached to an oxolane precursor undergoes a chloro-functionalization reaction across the double bond to install the chloroethyl moiety. This approach can offer high chemo- and regioselectivity under mild conditions. amazonaws.com

Catalytic Systems and Their Mechanistic Contributions in Chlorination

To improve the efficiency and environmental profile of chlorination reactions, catalytic systems have been developed. These methods reduce waste and often operate under milder conditions than their stoichiometric counterparts.

Catalytic Appel Reaction: A significant advancement is the development of a catalytic version of the Appel reaction. acs.orgorganic-chemistry.org This system uses a catalytic amount of a phosphine, such as trioctylphosphane, in combination with a chlorine source like benzotrichloride and a terminal reductant like phenylsilane. acs.orgorganic-chemistry.org The mechanism involves a P(III)/P(V) redox cycle where the phosphine is continuously regenerated, avoiding the stoichiometric formation of phosphine oxide waste. acs.org

Titanium(IV) Chloride Catalysis: The use of catalytic amounts of titanium(IV) chloride (TiCl₄) with thionyl chloride has been shown to facilitate the mild and rapid chlorination of alcohols. nih.govacs.org This system exhibits a preference for retention of configuration. The proposed mechanism involves the in-situ formation of a chlorosulfite intermediate. The TiCl₄ is thought to chelate the leaving group and deliver the chloride nucleophile from the front face, leading to the observed stereoretention. nih.govacs.org

Lewis Acid Catalysis: Other Lewis acids, such as aluminum chloride (AlCl₃), can also serve as efficient reagents or catalysts for the chlorination of alcohols. scirp.org These systems offer advantages like low cost and convenient product isolation.

Catalytic SystemReagentsMechanistic FeatureKey Advantage
Catalytic Appel ReactionTrioctylphosphane (cat.), Benzotrichloride, PhenylsilaneP(III)/P(V) redox cycling regenerates the phosphine catalyst. acs.orgAvoids stoichiometric phosphine oxide waste. acs.orgorganic-chemistry.org
Titanium-Catalyzed ChlorinationThionyl chloride, TiCl₄ (cat.)Chelation of chlorosulfite and front-side attack by chloride. nih.govacs.orgMild conditions, high yields, and stereoretention. nih.gov
Lewis Acid-Promoted ChlorinationAlCl₃Activation of the hydroxyl group as a better leaving group.Low cost, commercially available, simple workup. scirp.org

Process Intensification and Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production necessitates methodologies that are not only scalable but also efficient, safe, and cost-effective. Process intensification, particularly through continuous flow chemistry, offers significant advantages over traditional batch processing for the synthesis of this compound.

Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. This approach offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially when dealing with hazardous intermediates or exothermic reactions. flinders.edu.aumdpi.com

A typical continuous flow setup for the synthesis of a chloroethylated oxolane derivative would involve separate inlet streams for the oxolane precursor and the chlorinating agent. These streams are combined in a T-mixer before entering a heated reactor coil. The precise control over residence time, achieved by adjusting the flow rate and reactor volume, allows for the maximization of product formation while minimizing byproduct generation. nih.gov For gas-liquid reactions, specialized packed-bed reactors or mass flow controllers can be integrated to ensure efficient mixing and reaction stability. rsc.org The ability to telescope multiple reaction steps without isolating intermediates can dramatically increase efficiency and reduce waste. nih.govmdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing

Feature Batch Processing Continuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratio; potential for thermal runaway. Excellent; high surface area-to-volume ratio allows for efficient heating/cooling.
Mass Transfer Dependent on stirring efficiency; can have poor mixing and concentration gradients. Superior mixing through diffusion and advection in small channels.
Safety Large volumes of hazardous materials are present at one time. Small reaction volumes at any given time; hazardous intermediates can be generated and consumed in situ. flinders.edu.au
Scalability "Scaling up" can be complex and change reaction outcomes. "Scaling out" by running multiple reactors in parallel is more straightforward. flinders.edu.au
Control Less precise control over temperature, pressure, and residence time. Precise and automated control over all reaction parameters. mdpi.com

Achieving optimal reaction conditions is critical for maximizing yield and purity. nih.gov The systematic optimization of parameters is a cornerstone of modern chemical process development.

Temperature: Reaction temperature significantly influences reaction kinetics. In a continuous flow system, the temperature can be precisely controlled along the length of the reactor to optimize different stages of the reaction. For many organic transformations, an initial increase in temperature boosts the reaction rate, but excessively high temperatures can lead to decomposition and the formation of impurities. The optimal temperature represents a balance between conversion rate and selectivity. scielo.br

Solvent Effects: The choice of solvent is crucial as it affects reagent solubility, reaction rate, and selectivity. For the synthesis of this compound, solvents must be compatible with both the starting materials and the reactive intermediates. Acetonitrile (B52724), for example, has been shown to provide a good balance between conversion and selectivity in similar oxidative coupling reactions, outperforming more traditional solvents like dichloromethane. scielo.br

Molar Ratios: The stoichiometry of the reactants directly impacts the reaction outcome. An excess of one reactant may be used to drive the reaction to completion but can lead to waste and complicate purification. Automated systems combined with data-driven approaches, such as Bayesian optimization, can efficiently explore the combinatorial space of reaction parameters to identify the ideal molar ratios that prioritize yield and minimize byproduct formation. nih.gov

Table 2: Illustrative Optimization of Temperature for a Hypothetical Synthesis

Temperature (°C) Residence Time (min) Conversion (%) Yield of this compound (%)
60 10 75 68
80 10 92 88
100 10 99 91
120 10 99 85 (Increased byproducts)

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. mdpi.comsemanticscholar.org

Solvents constitute a significant portion of the waste generated in chemical synthesis. Green chemistry promotes the use of safer, more environmentally benign solvents. nih.gov Traditional ether solvents like Tetrahydrofuran (THF) or chlorinated solvents such as Dichloromethane are effective but pose environmental and health risks. researchgate.net

Sustainable alternatives include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is a viable substitute for THF. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable than THF, resists peroxide formation, and can lead to better yields and selectivity in certain reactions. sigmaaldrich.com

Supercritical Carbon Dioxide (scCO₂): A non-toxic, non-flammable, and widely available solvent alternative that can be used in extraction and reaction processes. mdpi.com

Water: While challenging for many organic reactions due to solubility issues, water is the ultimate green solvent when applicable. mdpi.com

Strategies to minimize solvent use include operating reactions at higher concentrations and utilizing continuous flow systems where solvent-to-reagent ratios can often be reduced.

Table 3: Comparison of Traditional vs. Greener Solvents

Solvent Key Issues Potential Green Alternative(s)
Tetrahydrofuran (THF) Forms explosive peroxides; derived from non-renewable resources. 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) sigmaaldrich.com
Dichloromethane Toxic; suspected carcinogen; environmental pollutant. 2-Methyltetrahydrofuran, Ethyl acetate
Benzene Highly toxic; carcinogen. Toluene (less toxic), Acetonitrile scielo.br

Reducing energy consumption is a key goal of green chemistry. Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy input compared to conventional heating. When integrated into continuous flow systems, this is known as microwave-assisted continuous-flow organic synthesis (MACOS), which combines the benefits of rapid heating with the precise control of flow chemistry. mdpi.com Sonochemical methods, which use ultrasound to induce cavitation, can also enhance reaction rates and yields, providing another avenue for creating more energy-efficient synthetic processes.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl Oxolane

Elimination Reactions Competing with Substitution

Elimination reactions are common competing pathways for nucleophilic substitutions, particularly when the nucleophile is also a strong base. In these reactions, a proton from a carbon adjacent to the leaving group (the β-carbon) is removed, leading to the formation of a double bond.

For 2-(2-chloroethyl)oxolane, a strong base can abstract a proton from the carbon adjacent to the chloro-substituted carbon. This can lead to the formation of 2-vinyloxolane (2-vinyltetrahydrofuran) via an E2 (elimination bimolecular) mechanism.

The E2 mechanism, like the SN2 mechanism, is a single-step concerted process. The base removes a β-proton, and simultaneously, the C-Cl bond breaks and a π-bond forms. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the base. libretexts.org

The competition between SN2 and E2 is heavily influenced by the nature of the attacking species. nih.gov

Strong, non-hindered bases/nucleophiles (e.g., NaOH, NaOCH₃) can give a mixture of both substitution and elimination products.

Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOC(CH₃)₃) strongly favor elimination. Their bulkiness makes it difficult to access the electrophilic carbon for an SN2 attack, so they preferentially act as bases, abstracting the more accessible β-proton.

Good nucleophiles that are weak bases (e.g., I⁻, RS⁻, N₃⁻) will favor the SN2 pathway almost exclusively. nih.gov

Therefore, to synthesize 2-vinyloxolane from this compound, the use of a strong, bulky base like potassium tert-butoxide would be the most effective strategy.

Regioselectivity and Stereoselectivity in Elimination Processes

The dehydrohalogenation of this compound, an elimination reaction involving the removal of a hydrogen atom and the chlorine atom, can proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. saskoer.caausetute.com.au The regiochemical and stereochemical outcomes of this reaction are dictated by the nature of the base used and the stereochemical requirements of the E2 mechanism.

Regioselectivity: The elimination can result in the formation of two potential constitutional isomers, depending on which β-hydrogen is abstracted by the base. Abstraction of a hydrogen from the carbon adjacent to both the oxolane ring and the chloroethyl group leads to the thermodynamically more stable, more substituted alkene (the Zaitsev product). chemistrysteps.com Conversely, abstraction of a hydrogen from the terminal carbon of the chloroethyl group yields the less substituted alkene (the Hofmann product).

The choice of base is a critical factor in determining the product ratio. khanacademy.org Small, strong bases like sodium ethoxide favor the formation of the more stable Zaitsev product. In contrast, sterically hindered (bulky) bases, such as potassium tert-butoxide, preferentially abstract the more accessible, less sterically hindered proton, leading to the Hofmann product as the major isomer. saskoer.cakhanacademy.org

Stereoselectivity: For the Zaitsev product, the formation of (E) and (Z) stereoisomers is possible. E2 reactions typically proceed through a transition state where the abstracted proton and the leaving group are in an anti-periplanar conformation. youtube.com This geometric constraint influences which stereoisomer is formed. Generally, the reaction is stereoselective, favoring the formation of the more stable (E)-alkene where the larger substituents are on opposite sides of the double bond, minimizing steric strain. youtube.com

Base TypeExample BaseMajor RegioisomerRationale
Small/UnhinderedSodium Ethoxide (NaOEt)Zaitsev Product (more substituted)Favors formation of the thermodynamically more stable alkene.
Bulky/HinderedPotassium tert-butoxide (KOtBu)Hofmann Product (less substituted)Steric hindrance directs the base to the more accessible terminal proton.

Reactions Involving the Oxolane Ring System

Ring-Opening Reactions and Associated Mechanisms

The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether, but it can undergo ring-opening reactions under strongly acidic conditions. libretexts.org The mechanism is analogous to the acid-catalyzed ring-opening of other cyclic ethers and epoxides. khanacademy.orgbyjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen atom, which converts the hydroxyl group into a good leaving group (an alcohol). khanacademy.orglibretexts.org This is followed by a nucleophilic attack on one of the adjacent carbon atoms (C2 or C5). The nature of this step can have characteristics of both SN1 and SN2 reactions. byjus.comlibretexts.org Positive charge begins to build on the carbon as the C-O bond breaks, favoring attack at the more substituted carbon (in this case, C2). The nucleophile, which could be the conjugate base of the acid or another nucleophile present in the medium, then attacks this electrophilic carbon, leading to the cleavage of the ring.

For example, in the presence of a hydrohalic acid like HBr, the oxygen would be protonated, and the bromide ion would subsequently attack the C2 carbon, cleaving the ring to form a dihalogenated compound after subsequent reaction at the resulting primary alcohol.

Reagent/ConditionNucleophileGeneral MechanismPotential Product Type
Strong Acid (e.g., HBr, HI)Halide ion (Br⁻, I⁻)Acid-catalyzed SN2/SN1-likeHaloalcohol, which may react further to a dihalide.
Aqueous Acid (e.g., H₂SO₄/H₂O)Water (H₂O)Acid-catalyzed hydrolysisDiol

Functionalization and Derivatization at the Oxolane Core

While the chloroethyl side chain is the more reactive site for many transformations, the oxolane core can also be functionalized. Direct C-H functionalization of tetrahydrofuran (B95107) rings is a known strategy, often proceeding via radical mechanisms. thieme-connect.com For this compound, functionalization would likely be directed to the C5 position, which is sterically more accessible than the substituted C2 position.

Another approach involves deprotonation at the C2 position using a strong organolithium base. The ether oxygen can stabilize an adjacent carbanion. This lithiated intermediate can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at the C2 position, adjacent to the existing side chain. This strategy, however, would have to compete with potential elimination or attack on the chloroethyl group.

Redox Transformations of this compound

Reduction Reactions of the Chloroethyl Group (e.g., using reducing agents like zinc)

The chloroethyl group can be reduced to an ethyl group, effectively removing the chlorine atom and replacing it with hydrogen. This dehalogenation can be achieved using various reducing agents. A classic method involves the use of zinc dust in an acidic medium, such as acetic acid. researchgate.net In this reaction, zinc acts as the reducing agent, transferring electrons to the carbon-chlorine bond, which leads to its cleavage and the formation of a carbanion intermediate that is subsequently protonated by the acid.

This transformation yields 2-ethyloxolane, converting the haloalkane functionality into a simple alkyl group without affecting the oxolane ring.

Oxidation Pathways of the Cyclic Ether Moiety

The oxolane ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (the α-positions). epa.gov The oxidation of cyclic ethers to their corresponding lactones (cyclic esters) is a well-established transformation in organic synthesis. rsc.orgwikipedia.org

For this compound, oxidation is expected to occur at the unsubstituted C5 position to avoid the sterically hindered and electronically deactivated C2 position. Various oxidizing agents can accomplish this, including ruthenium tetroxide (RuO₄) or catalytic systems like titanosilicates with hydrogen peroxide. epa.gov The mechanism generally involves the oxidation of the α-C-H bond to an α-hydroxyether (a hemiacetal), which is then further oxidized to the lactone. epa.gov The product of this reaction would be γ-valerolactone substituted at the γ-position with a 2-chloroethyl group.

Role As a Synthetic Intermediate in Advanced Chemical Synthesis

Building Block for Complex Organic Structures

The dual functionality of 2-(2-chloroethyl)oxolane makes it an important intermediate in the construction of elaborate organic molecules. The chloroethyl group acts as a handle for introducing the tetrahydrofuran-ethyl fragment into a larger molecular framework. This process is fundamental in multi-step synthesis, where complex targets are built sequentially from simpler precursors. fiveable.melibretexts.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to medicinal chemistry and material science. intermediateorgchemistry.co.ukamazonaws.com The reactive nature of the C-Cl bond in this compound makes it an excellent starting point for synthesizing a variety of heterocyclic systems. The primary mechanism involves the alkylation of a nucleophile by the chloroethyl group, which can be either an intermolecular reaction to form a larger chain or a subsequent intramolecular cyclization to form a new ring.

For instance, the chloroethyl group can react with dinucleophiles, such as amino alcohols or amino thiols, to construct new heterocyclic rings. The synthesis of complex fused heterocyclic systems, such as oxazino[2,3-b]quinolines, has been achieved through tandem chlorination/cyclization reactions of related chloroethyl-containing precursors. researchgate.net In a typical reaction, a primary amine could displace the chloride to form a secondary amine, which could then undergo further reactions. This reactivity allows for the strategic formation of rings like piperazines, morpholines, or other larger heterocycles, depending on the reaction partner. The tetrahydrofuran (B95107) ring remains intact during these transformations, becoming a key substituent on the newly formed heterocyclic core.

Table 1: Examples of Heterocyclic Ring Systems Potentially Synthesized from this compound

Nucleophile Intermediate Product Final Heterocyclic System (Example)
Ammonia 2-(2-Aminoethyl)oxolane Substituted Pyrrolidine (via further steps)
Primary Amine (R-NH₂) N-Alkyl-2-(oxolan-2-yl)ethan-1-amine Substituted Piperazine (with a di-amine)
Hydrazine 2-(Oxolan-2-yl)ethylhydrazine Substituted Pyridazine
Aminoethanol 2-((2-(Oxolan-2-yl)ethyl)amino)ethan-1-ol Substituted Morpholine

In the context of multistep synthesis, the goal is to construct a target molecule through a series of planned chemical reactions. fiveable.me this compound serves as a valuable synthon, which is a building block that can be added to a developing molecular structure. The key reaction is typically a nucleophilic substitution (Sₙ2) reaction, where the chloride, a good leaving group, is displaced by a nucleophile.

This allows for the covalent attachment of the CH₂CH₂-oxolane fragment to a wide array of intermediates. For example, the carbon-carbon bond formation can be achieved by reacting this compound with organometallic reagents like Grignard reagents or organocuprates. More commonly, it is used to alkylate heteroatom nucleophiles such as alcohols (to form ethers), thiols (to form thioethers), or amines (to form substituted amines). chemmethod.com This strategy has been employed in the synthesis of isothiazolo[4,3-b]pyridines, where chloroethyl-containing moieties are used to alkylate phenolic hydroxyl groups, demonstrating the utility of the chloroethyl group in building complex structures. mdpi.com

Table 2: Illustrative Applications in Multistep Synthesis

Reagent/Nucleophile Bond Formed Product Class Significance
Phenoxide (Ar-O⁻) C-O (Ether) Aryl ether Introduces a flexible, polar side chain
Thiolate (R-S⁻) C-S (Thioether) Thioether Adds sulfur functionality for further reactions
Acetylide (RC≡C⁻) C-C (Alkynyl) Substituted alkyne Extends the carbon chain with a reactive group
Enolate C-C (Keto-alkyl) Substituted ketone Forms a new carbon-carbon bond

Potential as a Precursor in Polymer Chemistry (General consideration based on chemical structure)

The chemical structure of this compound suggests two primary avenues for its potential use in polymer chemistry. The presence of both a reactive alkyl halide and a cyclic ether (oxolane/THF) ring allows for different polymerization strategies.

First, the chloroethyl group can be leveraged for polymer synthesis.

Chain-Growth Polymerization: The chloride can be eliminated to form 2-vinyloxolane, a monomer suitable for vinyl polymerization. Alternatively, the chloroethyl group could be used to initiate certain types of cationic polymerizations. Cationic copolymerization of related compounds like 2-chloroethyl vinyl ether with styrene (B11656) has been successfully demonstrated. orientjchem.org

Grafting: The reactive C-Cl bond can be used to graft the molecule onto existing polymer backbones that have nucleophilic sites, thereby modifying the properties of the original polymer by introducing THF moieties.

Step-Growth Polymerization: The molecule could potentially be used as a monomer in polycondensation reactions if converted to a dinucleophile (e.g., a diamine or diol) or a dielectrophile.

Second, the oxolane (tetrahydrofuran) ring itself is a well-known monomer for ring-opening polymerization (ROP). Cationic ring-opening polymerization (CROP) of tetrahydrofuran produces poly(tetrahydrofuran), a valuable polyether. While the 2-position substituent can affect the reactivity and polymerizability of the ring, functionalized polymers can be created this way. mdpi.com The polymerization of substituted oxetanes, which are four-membered cyclic ethers, shows that side-chain functionalities can be carried into the final polymer structure. caltech.edu Therefore, it is conceivable that this compound could undergo ROP to yield a functionalized polyether with pendant chloroethyl groups, which would be available for further post-polymerization modification. mdpi.com

This dual reactivity makes this compound a potentially versatile monomer for creating functional polymers with tailored properties such as solubility, thermal stability, and chemical resistance.

Computational and Theoretical Chemistry Studies of 2 2 Chloroethyl Oxolane

Electronic Structure and Conformational Analysis

The three-dimensional structure and electronic properties of 2-(2-chloroethyl)oxolane are dictated by a complex interplay of steric and electronic effects. The flexibility of both the oxolane ring and the chloroethyl side chain gives rise to multiple stable conformations, each with a distinct energy.

Quantum chemical calculations are powerful tools for investigating the properties of molecules. fortunejournals.com Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties like molecular orbital energies. researchgate.netnih.gov High-level methods like Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark energies for greater accuracy.

For this compound, DFT calculations, typically using a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be employed to locate the minimum energy structures of its various conformers. nih.gov These calculations can provide key electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

The conformational landscape of this compound is defined by two primary sources of flexibility: the puckering of the five-membered oxolane ring and the rotation around the single bonds of the 2-chloroethyl side chain.

The oxolane ring is not planar and typically adopts puckered conformations, most commonly the "envelope" and "twist" forms, to alleviate torsional strain. The substituent at the C2 position can be in either a pseudo-axial or a pseudo-equatorial position, leading to different energy levels.

Furthermore, rotation around the C2-Cα and Cα-Cβ bonds of the side chain creates various rotamers, often described by dihedral angles (e.g., gauche vs. anti-periplanar arrangements of the oxolane ring, the chlorine atom, and adjacent hydrogens). The relative energies of these conformers are determined by steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the ether oxygen and the chlorine atom.

A systematic conformational search followed by DFT optimization would yield the geometries and relative stabilities of all significant isomers. The results would likely show a preference for conformers that minimize steric clash, such as those with the chloroethyl group in a pseudo-equatorial position and an anti-periplanar arrangement in the side chain.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences found in computational studies of similar 2-substituted oxolanes and chloroalkanes. Actual values would require specific calculations.

Conformer IDRing PuckerSubstituent PositionSide Chain Dihedral Angle (O-C2-Cα-Cβ)Relative Energy (kJ/mol)
CE-Ox-1 EnvelopePseudo-equatorial~180° (anti)0.00 (most stable)
CE-Ox-2 EnvelopePseudo-equatorial~60° (gauche)2.5
CE-Ox-3 TwistPseudo-equatorial~180° (anti)1.8
CE-Ox-4 EnvelopePseudo-axial~180° (anti)6.0
CE-Ox-5 EnvelopePseudo-axial~60° (gauche)8.2

Reaction Mechanism Elucidation and Kinetics

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates. rsc.org For this compound, several reaction types could be investigated, including nucleophilic substitution at the chloroethyl group and radical-initiated hydrogen abstraction.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. chemrxiv.org Computational methods are used to locate these TS structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

For example, in a reaction involving hydrogen abstraction by a hydroxyl radical (•OH), a common atmospheric oxidation process, calculations would identify different transition states for the removal of each unique hydrogen atom in the molecule. researchgate.net The geometry of the TS would reveal the extent of bond-breaking (C-H) and bond-forming (O-H) at the peak of the energy barrier.

Once the energies of reactants, transition states, and products are calculated, key kinetic and thermodynamic parameters can be derived. mdpi.commdpi.com

Activation Energy (Ea): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Reaction Enthalpy (ΔHr): The energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

These parameters are essential for understanding reaction feasibility and predicting which reaction pathways will be dominant under specific conditions. Studies on related cyclic ethers like 2-methyltetrahydrofuran have shown that hydrogen abstraction is site-selective, with the hydrogens at the C2 position (adjacent to the ether oxygen) being particularly susceptible due to the stabilizing effect of the oxygen on the resulting radical. researchgate.netnih.gov

Table 2: Hypothetical Calculated Parameters for Hydrogen Abstraction from this compound by •OH Radical This table presents plausible data based on computational studies of H-abstraction from 2-methyltetrahydrofuran and chloroalkanes. researchgate.netresearchgate.net

Abstraction SiteActivation Energy (Ea, kJ/mol)Reaction Enthalpy (ΔHr, kJ/mol)
C2-H (on ring)8.5-115
C3-H (on ring)15.0-102
C4-H (on ring)15.2-101
C5-H (on ring)11.3-108
Cα-H (on side chain)13.8-104
Cβ-H (on side chain)17.1-98

By comparing the activation energies for competing reaction pathways, computational chemistry can predict reaction selectivity. mdpi.com Based on the illustrative data in Table 2, hydrogen abstraction would be predicted to occur preferentially at the C2 position of the oxolane ring, as this pathway has the lowest energy barrier. The Cβ-H on the side chain, being furthest from the electron-withdrawing chlorine and not activated by the ether oxygen, would be the least reactive site.

Following the initial abstraction, the resulting radical intermediate can undergo further reactions, such as ring-opening or reaction with other molecules (e.g., O2 in atmospheric chemistry). nih.gov Computational modeling can also explore these subsequent steps to predict the final distribution of reaction products.

Due to a lack of available scientific research on the computational and theoretical chemistry of "this compound," specifically concerning solvent effects on its reactivity, it is not possible to generate an article that meets the requested criteria for detailed, data-rich content. Extensive searches have not yielded any specific studies or datasets that would be necessary to accurately and thoroughly address the proposed outline.

Computational chemistry is a powerful tool for investigating the influence of solvents on chemical reactions. Researchers employ various models to simulate solvent effects, which can be broadly categorized as implicit or explicit.

Implicit Solvent Models (Continuum Models): These models approximate the solvent as a continuous medium with a specific dielectric constant, a property that describes its ability to reduce the electrostatic forces between charged particles. This approach, often referred to as a polarizable continuum model (PCM), simplifies calculations by treating the solvent as a uniform field rather than individual molecules. The Solvation Model based on Density (SMD) is a well-known example that can be used to screen a large number of solvents computationally. Another popular method is the Conductor-like Screening Model (COSMO) and its variations, which also represent the solvent as a polarizable continuum. These models are computationally efficient and can provide valuable insights into how a solvent's polarity might stabilize or destabilize reactants, products, and transition states, thereby influencing reaction rates.

Explicit Solvent Models: In contrast, explicit solvent models treat individual solvent molecules atomistically. This approach allows for the detailed study of direct solute-solvent interactions, such as hydrogen bonding, which can be crucial in understanding reaction mechanisms. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method where the reacting molecules are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics. This allows for a more detailed and accurate description of the immediate environment around the reacting species. While more computationally demanding, explicit solvent models can capture specific interactions that are missed by continuum models.

The choice between implicit and explicit models depends on the specific chemical question being addressed and the computational resources available. For many systems, a combination of both approaches, often referred to as an explicit-implicit or hybrid solvation model, can provide a comprehensive understanding of solvent effects. In such models, a few solvent molecules are treated explicitly to account for specific short-range interactions, while the bulk solvent is represented by a continuum model.

Recent advancements have also seen the application of machine learning to predict solvent effects, offering the potential for faster and highly accurate predictions by learning from large datasets of chemical reactions and solvent properties.

While these computational methods are widely used to study a vast range of chemical compounds and reactions, specific research applying these techniques to "this compound" could not be located. Therefore, a detailed analysis of solvent effects on its reactivity, including data tables and specific research findings, cannot be provided at this time.

Environmental Fate and Degradation Pathways of 2 2 Chloroethyl Oxolane

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2-(2-Chloroethyl)oxolane, the primary abiotic degradation mechanisms are expected to be hydrolysis in aqueous environments and photochemical reactions in the atmosphere.

In aqueous environments, the carbon-chlorine bond in this compound is susceptible to nucleophilic substitution, leading to hydrolysis. This process can theoretically occur through different mechanisms, primarily the SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular) pathways. Given that the chloroethyl group attached to the oxolane ring constitutes a primary alkyl halide, the SN2 mechanism is generally favored. byjus.com

The SN2 reaction is a single-step concerted process where the nucleophile (in this case, a water molecule or hydroxide (B78521) ion) attacks the electrophilic carbon atom at the same time as the leaving group (the chloride ion) departs. masterorganicchemistry.comlibretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate, this compound, and the nucleophile. youtube.com

Alternatively, an SN1 mechanism involves a two-step process: the slow, rate-determining step is the spontaneous dissociation of the C-Cl bond to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. byjus.comlibretexts.org This pathway is more common for tertiary alkyl halides due to the stability of the resulting carbocation. byjus.comyoutube.com For this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely.

Intramolecular nucleophilic substitution (SNi) has also been proposed as a potential abiotic degradation pathway for certain chloroethyl compounds. nih.gov In this mechanism, the ether oxygen of the oxolane ring could potentially act as an internal nucleophile, although this is less common for simple ethers compared to other functional groups. The primary hydrolysis product expected from these pathways is 2-(2-hydroxyethyl)oxolane, with the release of a chloride ion.

Once volatilized into the troposphere, this compound is subject to photochemical degradation. The most significant atmospheric removal process for many volatile organic compounds is reaction with photochemically generated hydroxyl (OH) radicals. nih.govresearchgate.net

Atmospheric Reaction Rate Coefficients and Estimated Lifetimes for Compounds Structurally Related to this compound
CompoundRate Coefficient with OH radicals (kOH) (cm3 molecule-1 s-1)Estimated Atmospheric Lifetime (τOH)Reference
Tetrahydrofuran (B95107) (THF)(1.81 ± 0.27) × 10-11~15 hours nih.govfigshare.com
2-Methyltetrahydrofuran(2.41 ± 0.51) × 10-11~12 hours nih.govfigshare.com
2-Chloroethyl vinyl etherNot specified, but lifetime estimated~3 hours nih.gov

Note: Lifetimes are estimates and can vary based on atmospheric conditions such as OH radical concentration, temperature, and sunlight intensity.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical pathway for the environmental attenuation of many organic pollutants.

The biodegradation of this compound is expected to proceed through pathways observed for other chlorinated aliphatic ethers. Key microbial processes likely include sequential dehalogenation and ether scission (cleavage of the ether bond).

Studies on the biodegradation of bis(2-chloroethyl) ether (BCEE) by Xanthobacter sp. have shown that the degradation is initiated by a sequential dehalogenation. asm.org The first step is the removal of a chlorine atom to form 2-(2-chloroethoxy)ethanol, followed by the removal of the second chlorine to yield diethylene glycol. asm.org A similar initial dehalogenation step can be postulated for this compound, which would yield 2-(2-hydroxyethyl)oxolane.

Another critical biotransformation step is the cleavage of the ether bond, known as ether scission. Research on the degradation of bis(1-chloro-2-propyl) ether by a Rhodococcus species demonstrated that ether scission was the initial step in the degradation pathway, preceding dehalogenation. nih.gov For this compound, microbial monooxygenase enzymes could catalyze the cleavage of the ether bond within the oxolane ring or the bond connecting the ethyl group to the ring. The degradation of the parent compound, tetrahydrofuran, is known to be initiated by monooxygenases that hydroxylate the carbon atom adjacent to the ether oxygen, leading to ring cleavage. nih.govencyclopedia.pub

Therefore, two primary competing biotic pathways can be hypothesized:

Initial Dehalogenation: The enzymatic removal of the chlorine atom, followed by further degradation of the resulting alcohol.

Initial Ether Scission: The enzymatic cleavage of the ether linkage, followed by the degradation of the resulting chlorinated aliphatic alcohol.

Based on the degradation mechanisms discussed, a number of environmental transformation products can be predicted. The identification of these products is essential for a complete environmental risk assessment, as they may have their own distinct toxicity and persistence profiles. nih.goviastate.edu

From abiotic hydrolysis , the primary transformation product is:

2-(2-hydroxyethyl)oxolane (also known as tetrahydrofurfuryl ethanol)

From biotic degradation , a more complex mixture of intermediates is possible. Based on pathways observed for analogous compounds, potential transformation products include: asm.orgnih.govencyclopedia.pub

2-(2-hydroxyethyl)oxolane : Formed via hydrolytic dehalogenation.

4-hydroxybutyraldehyde : A potential product resulting from the initial monooxygenation and subsequent ring-opening of the oxolane moiety, a known pathway in THF degradation. nih.govencyclopedia.pub

4-hydroxybutyrate and Succinate : Further oxidation products following the formation of 4-hydroxybutyraldehyde, which can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govencyclopedia.pub

2-Chloroethoxyacetic acid : If oxidation of the terminal carbon occurs prior to dehalogenation and ether scission.

Potential Environmental Transformation Products of this compound
Potential ProductLikely Formation PathwayReference Pathway (Analogous Compound)
2-(2-hydroxyethyl)oxolaneAbiotic Hydrolysis / Biotic DehalogenationHydrolysis of alkyl halides; Dehalogenation of BCEE asm.org
4-hydroxybutyraldehydeBiotic Ether Scission (Ring Opening)Biodegradation of Tetrahydrofuran nih.govencyclopedia.pub
4-hydroxybutyrateBiotic OxidationBiodegradation of Tetrahydrofuran nih.govencyclopedia.pub
SuccinateBiotic OxidationBiodegradation of Tetrahydrofuran nih.govencyclopedia.pub

Environmental Transport and Distribution Considerations (e.g., Volatilization, Leaching)

The transport and distribution of this compound in the environment are dictated by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. cdc.gov

Volatilization : The tendency of a chemical to move from water or soil to the air is described by its Henry's Law constant. cdc.gov Ethers can be volatile, and this property would facilitate the transport of this compound from surface waters and moist soils into the atmosphere, where it would be subject to photochemical degradation. itrcweb.org

Leaching : The oxolane (tetrahydrofuran) ring is a polar structure, which generally imparts good water solubility. Chemicals with high water solubility and a low tendency to adsorb to soil particles have a higher potential to leach through the soil profile and contaminate groundwater. itrcweb.orgnih.gov The adsorption to soil is often estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). cdc.gov For the related compound tetrahydrofuran, a low potential for bioaccumulation is indicated by its log Kow value, which also suggests limited partitioning to organic matter in soil and sediment. nih.gov Consequently, this compound is expected to be mobile in soil and has the potential for leaching into groundwater systems.

Advanced Analytical Methodologies for 2 2 Chloroethyl Oxolane Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2-(2-Chloroethyl)oxolane, providing the means to separate the compound from starting materials, byproducts, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated port and vaporized. A carrier gas, usually helium, transports the sample through a capillary column. For this compound and related tetrahydrofuran (B95107) derivatives, a nonpolar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is effective. dtic.mil The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up gradually, ensuring the separation of components with different volatilities. restek.com

After exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are detected, generating a mass spectrum that serves as a molecular fingerprint. chemguide.co.uklibretexts.org

Purity Assessment: The chromatogram produced by the GC component displays peaks corresponding to each separated compound. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Product Identification: The mass spectrum is used for unambiguous identification. For this compound (C₆H₁₁ClO), the mass spectrometer would detect the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic pattern with two peaks for the molecular ion at m/z 134 and 136, with a corresponding ~3:1 intensity ratio. libretexts.org This isotopic pattern is a key identifier for chlorine-containing compounds. researchgate.netfiveable.me

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for ethers and alkyl halides include alpha-cleavage and loss of the halogen atom. libretexts.orgwhitman.edu Plausible fragmentation for this compound would involve:

Loss of the chloroethyl side chain.

Cleavage of the oxolane ring.

Loss of a chlorine radical (Cl•) to give a fragment at m/z 99.

Formation of the tetrahydrofurfuryl cation at m/z 71.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (mass/charge) Predicted Fragment Ion Notes
136 [C₆H₁₁³⁷ClO]⁺ M+2 peak, isotopic molecular ion
134 [C₆H₁₁³⁵ClO]⁺ M⁺ peak, molecular ion
99 [C₆H₁₁O]⁺ Resulting from loss of Cl radical
71 [C₄H₇O]⁺ Tetrahydrofurfuryl cation from side-chain cleavage
63 [C₂H₄³⁵Cl]⁺ Chloroethyl fragment

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of compounds in a liquid matrix. nih.gov For a compound like this compound, which lacks a strong ultraviolet (UV) chromophore, conventional HPLC with UV detection presents challenges. unirioja.es Therefore, alternative detection methods are necessary for accurate quantification. veeprho.comnu.edu.omeurekaselect.com

A suitable approach would employ Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. nih.gov A gradient elution using a mixture of acetonitrile (B52724) and water would effectively elute the compound from the column. rjptonline.org

Due to the absence of a significant UV-absorbing structure, a universal detector is required. researchgate.netwiley.com

Refractive Index Detector (RID): This detector measures the difference in the refractive index between the mobile phase and the eluting sample. It is a universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. veeprho.com

Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is more sensitive than RID and is compatible with gradient elution, making it a superior choice for this application. nu.edu.om

Quantitative analysis is performed by creating a calibration curve from standards of known concentration. The peak area of this compound in an unknown sample is then compared to this curve to determine its concentration.

Table 2: Proposed HPLC Method for Quantitative Analysis of this compound

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Elution Gradient elution (e.g., 30% B to 90% B over 15 min)
Flow Rate 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) for isocratic methods
Quantification External standard calibration curve

Spectroscopic Characterization in Research

Spectroscopic techniques are essential for the fundamental characterization of molecular structure. By probing how molecules interact with electromagnetic radiation, these methods provide detailed information about connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would show distinct signals for the protons on the oxolane ring and the chloroethyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. The carbons closer to the electronegative oxygen and chlorine atoms will appear at a higher chemical shift (downfield).

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2 (CH) ~3.8 - 4.0 ~76 - 78
C5 (CH₂) ~3.6 - 3.8 ~67 - 69
C1' (CH₂) ~3.5 - 3.7 (t) ~43 - 45
C2' (CH₂) ~1.9 - 2.1 (m) ~37 - 39
C3, C4 (CH₂) ~1.8 - 2.0 (m) ~25 - 28

(Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. 't' denotes a triplet, 'm' denotes a multiplet.)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be dominated by absorptions characteristic of an aliphatic ether and an alkyl halide. libretexts.org

The key diagnostic peaks would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized carbons in the alkane framework. ucla.edu

C-O-C Stretching: A strong, prominent band in the 1050-1150 cm⁻¹ region, which is highly characteristic of the ether functional group in the oxolane ring. udel.edu The spectrum of tetrahydrofuran itself shows a strong C-O-C stretch around 1070 cm⁻¹. researchgate.netchemicalbook.com

C-Cl Stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond. This peak can sometimes be difficult to assign definitively due to other absorptions in this region.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2850 - 2960 Strong C-H Stretch Alkane (ring and side chain)
1450 - 1470 Medium C-H Bend (Scissoring) CH₂
1070 - 1100 Strong C-O-C Stretch (Asymmetric) Cyclic Ether
650 - 750 Medium-Strong C-Cl Stretch Alkyl Halide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula. researchgate.netresearchgate.net

For this compound (C₆H₁₁ClO), HRMS can distinguish its molecular formula from other formulas that have the same nominal mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491, ³⁵Cl = 34.96885).

Calculated Exact Mass for [C₆H₁₁³⁵ClO]⁺: 134.04984 Da nih.gov

Calculated Exact Mass for [C₆H₁₁³⁷ClO]⁺: 136.04689 Da

An experimental HRMS measurement that matches these values to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition. Furthermore, observing both isotopic peaks with the correct mass difference (1.99705 Da) and in the expected ~3:1 abundance ratio provides definitive evidence for the presence of a single chlorine atom in the molecule. libretexts.orgfiveable.menih.gov

In Situ Reaction Monitoring Techniques (e.g., FTIR)

In the research and process development of this compound, in situ reaction monitoring techniques are invaluable for providing real-time insights into reaction kinetics, mechanisms, and the formation of intermediates. Among these, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. This non-invasive technique allows for the continuous analysis of the reacting mixture without the need for sample extraction, thus preserving the integrity of the reaction conditions.

The application of in situ FTIR spectroscopy for monitoring the synthesis of this compound would typically involve tracking the conversion of a precursor, such as 2-(tetrahydrofurfuryl)ethanol, to the final product. A common synthetic route for the formation of alkyl chlorides from alcohols is the reaction with thionyl chloride (SOCl₂). This reaction is well-suited for in situ FTIR monitoring due to the distinct infrared absorption bands of the functional groups involved.

The progress of the reaction can be followed by observing the disappearance of the characteristic absorption bands of the starting material and the simultaneous appearance of the absorption bands corresponding to the product. For the synthesis of this compound from 2-(tetrahydrofurfuryl)ethanol, the key spectral changes would be:

Disappearance of the O-H stretch: The broad absorption band characteristic of the hydroxyl (-OH) group of 2-(tetrahydrofurfuryl)ethanol, typically found in the region of 3600-3200 cm⁻¹, would decrease in intensity as the alcohol is consumed.

Appearance of the C-Cl stretch: A new absorption band corresponding to the stretching vibration of the carbon-chlorine (C-Cl) bond in this compound would appear. This band is typically observed in the fingerprint region of the infrared spectrum, generally between 850 and 550 cm⁻¹. orgchemboulder.comorgchemboulder.com

By plotting the intensity of these characteristic peaks against time, a reaction profile can be generated. This provides valuable data on the reaction rate and can help in optimizing reaction parameters such as temperature, reagent addition rate, and reaction time.

Below is a data table summarizing the key infrared absorption bands that would be monitored during a representative synthesis of this compound.

Functional GroupCompoundWavenumber (cm⁻¹)Vibration ModeExpected Trend During Reaction
Hydroxyl (-OH)2-(Tetrahydrofurfuryl)ethanol3600 - 3200StretchingDecrease
Carbon-Chlorine (C-Cl)This compound850 - 550StretchingIncrease
C-O-C (ether)2-(Tetrahydrofurfuryl)ethanol / this compound~1100 - 1000StretchingRemain relatively stable

This interactive table allows for the sorting of data by clicking on the column headers.

The data derived from in situ FTIR monitoring can be used to develop a comprehensive understanding of the reaction dynamics. For instance, the rate of disappearance of the alcohol's O-H peak can be correlated with the rate of formation of the alkyl chloride's C-Cl peak to confirm the reaction stoichiometry and identify any potential side reactions or the formation of transient intermediates. The stability of the ether C-O-C stretch throughout the reaction would indicate that the oxolane ring remains intact during the chlorination process.

Future Research Directions and Unaddressed Challenges

Development of Highly Selective and Efficient Synthetic Routes

The synthesis of 2-(2-Chloroethyl)oxolane presents inherent challenges typical of bifunctional molecules. Current synthetic approaches for similar structures often suffer from issues such as low yields, poor selectivity, and the formation of undesirable byproducts. Future research must prioritize the development of methodologies that are not only efficient but also highly selective and environmentally benign.

Key Challenges and Research Objectives:

Regioselectivity: A primary challenge is controlling the regioselectivity during the introduction of the chloroethyl group onto the oxolane precursor. Research should focus on catalytic systems that can direct the functionalization to the desired position, avoiding reactions at other sites on the ring.

Stereoselectivity: For applications requiring specific stereoisomers, the development of asymmetric syntheses is crucial. Future work should explore chiral catalysts or auxiliaries that can establish defined stereocenters at the C2 position of the oxolane ring.

Atom Economy: Traditional methods may involve multi-step processes with poor atom economy. The design of novel catalytic C-H activation and functionalization strategies could provide a more direct and sustainable route to the target molecule from simple oxolane feedstocks. This would involve catalysts capable of selectively activating a C-H bond on the oxolane ring for subsequent chloroethylation.

Synthetic StrategyKey ObjectivePotential Catalyst Systems
Catalytic C-H FunctionalizationDirect, single-step synthesis from oxolaneRuthenium, Rhodium, or Palladium complexes
Asymmetric SynthesisControl of stereochemistryChiral Lewis acids, organocatalysts
Ring-Opening/CyclizationConstruction from acyclic precursorsAcid/base catalysis with stereocontrol

Exploration of Novel Reactivity Modes and Catalytic Transformations

The dual reactivity of this compound, stemming from its alkyl chloride group and its oxolane ring, remains largely unexplored. The chloroethyl side chain serves as a handle for nucleophilic substitution, while the oxolane ring can potentially undergo C-H functionalization or ring-opening reactions.

Future research should investigate:

Catalytic Cross-Coupling Reactions: The development of catalytic methods to functionalize the chloroethyl group is a high priority. This includes exploring various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, thereby accessing a diverse library of derivatives.

Directed C-H Functionalization: The ether oxygen of the oxolane ring could be used as a directing group to achieve site-selective C-H functionalization at other positions on the ring. This would enable the synthesis of more complex, poly-substituted oxolane derivatives.

Catalytic Ring-Opening: The presence of the chloroethyl substituent may influence the stability of the oxolane ring. Investigating catalytic ring-opening reactions could lead to the formation of novel functionalized polymers or fine chemicals. Studies on cationic ring-opening copolymerization, for instance, could yield new poly(ester-co-ether) materials.

Comprehensive Understanding of Environmental Transport and Remediation Strategies

As with many halogenated organic compounds, the potential environmental impact of this compound is a significant concern. Chlorinated ethers can be persistent in the environment and may exhibit toxicity. A thorough understanding of its environmental fate is essential.

Unaddressed questions include:

Degradation Pathways: Research is needed to identify the primary biotic and abiotic degradation pathways. This includes studying its susceptibility to processes like reductive dechlorination under anaerobic conditions and oxidation under aerobic conditions. nih.govresearchgate.netresearchgate.net Identifying potential degradation products is critical for a complete environmental risk assessment.

Mobility and Transport: The physicochemical properties of this compound will govern its movement in soil and water. kyushu-u.ac.jp Studies on its sorption behavior to soil organic matter and its potential for leaching into groundwater are necessary. mdpi.comoup.com Transport models can be developed to predict its distribution in various environmental compartments. epa.gov

Remediation Technologies: Should this compound be identified as a persistent environmental pollutant, effective remediation strategies will be required. Future work could investigate the efficacy of bioremediation approaches, such as enhanced reductive dechlorination, or advanced oxidation processes to mineralize the compound. researchgate.netyoutube.com

Research AreaKey Parameters to InvestigateRelevant Models/Techniques
Biodegradation Rate of degradation (aerobic/anaerobic), intermediate productsMicrocosm studies, enzyme assays
Environmental Transport Soil sorption coefficient (Koc), aqueous solubility, volatilityAdvection-dispersion models, lysimeter studies
Remediation Efficacy of microbial strains, advanced oxidation processesIn-situ and ex-situ treatment studies

Integration of Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges associated with studying compounds like this compound. Integrating these methods can provide predictive insights into its synthesis, reactivity, and environmental impact.

Future applications of computational modeling include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) can be used to elucidate the mechanisms of potential synthetic reactions and catalytic cycles. rsc.org This can guide the rational design of more efficient and selective catalysts for its synthesis and functionalization.

Predictive Toxicology and Environmental Fate: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of this compound and its derivatives. nih.govnih.gov These models correlate molecular structure with biological activity, reducing the need for extensive animal testing. ljmu.ac.uk Similarly, computational models can predict key environmental parameters like biodegradability and soil sorption.

Modeling Molecular Interactions: Understanding non-covalent interactions, such as halogen bonding involving the chlorine atom, can be crucial for designing molecules with specific binding properties in materials science or medicinal chemistry. nih.gov Advanced computational methods can accurately model these subtle interactions. monash.edu

Q & A

Q. What are the recommended safety protocols for handling 2-(2-Chloroethyl)oxolane in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE:
  • Gloves : Use nitrile or butyl rubber gloves (12–15 mil thickness) with a breakthrough time >4 hours for direct contact .
  • Eye Protection : Tight-fitting goggles or full-face shields compliant with EN 166 or NIOSH standards .
  • Ventilation : Work in a fume hood to minimize inhalation risks, as the compound may release toxic vapors .
  • Storage : Keep in a dry, inert atmosphere (e.g., argon) in sealed containers to prevent moisture sensitivity and degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A typical route involves nucleophilic substitution:
  • React oxolane (tetrahydrofuran) derivatives with 2-chloroethylating agents (e.g., 2-chloroethyl sulfonates) under controlled pH (neutral to slightly basic conditions) .
  • Purify via fractional distillation or column chromatography to isolate the product from byproducts like 1,3-dioxolane analogs .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer :
  • GC-MS : Analyze volatile fractions to detect impurities (e.g., residual chloroethyl precursors) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm structural integrity; key signals include the oxolane ring protons (δ 3.6–4.0 ppm) and chloroethyl CH2_2 groups (δ 3.4–3.6 ppm) .
  • Karl Fischer Titration : Quantify water content to ensure compliance with moisture-sensitive storage requirements (<0.1% w/w) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloroethyl group acts as an electrophile in SN2 reactions:
  • In Pd-catalyzed couplings, the chloride leaving group facilitates oxidative addition to transition metals (e.g., Pd(0)), enabling C–C bond formation with arylboronic acids .
  • Kinetic studies using 35^{35}Cl isotope labeling can track substitution rates under varying solvents (e.g., DMF vs. THF) .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate LC50_{50} values using standardized assays (e.g., MTT on HCT-116 cells) and control for variables like solvent (DMSO vs. saline) .
  • Meta-Analysis : Apply Q-test statistics to assess heterogeneity in acute toxicity data (e.g., LD50_{50} ranges: 150–250 mg/kg in rodents) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition of the oxolane ring .
  • Protecting Groups : Use silyl ethers (e.g., TMS) to shield reactive hydroxyl groups during functionalization .
  • In Situ Monitoring : Employ FT-IR to track carbonyl intermediates (e.g., 1700–1750 cm1^{-1} stretches) and optimize reaction quenching .

Q. What advanced spectroscopic techniques are recommended for characterizing structural isomers of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., chloroethyl positioning on oxolane) via single-crystal diffraction .
  • 2D NMR (COSY, HSQC) : Differentiate between axial/equatorial conformers of the oxolane ring using 1^1H-1^1H coupling constants and NOE effects .

Q. How does this compound function as a precursor in anticancer drug development?

  • Methodological Answer :
  • Prodrug Activation : The compound serves as a latent alkylating agent; hydrolysis in vivo releases bis(2-chloroethyl)amine, which crosslinks DNA in tumor cells .
  • Structure-Activity Relationship (SAR) : Modify the oxolane ring with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity against cisplatin-resistant lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.